Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester

Vue d'ensemble

Description

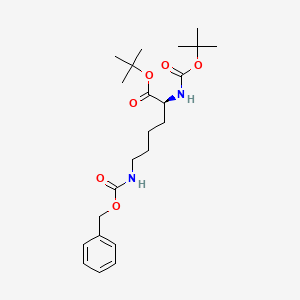

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of protective groups, specifically the tert-butoxycarbonyl (BOC) group at the alpha position and the benzyloxycarbonyl (CBZ) group at the epsilon position of the lysine residue. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules .

Méthodes De Préparation

The synthesis of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester typically involves the protection of the lysine amino acid. The process begins with the protection of the alpha-amino group using the tert-butoxycarbonyl (BOC) group. This is followed by the protection of the epsilon-amino group with the benzyloxycarbonyl (CBZ) group. The final step involves the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Analyse Des Réactions Chimiques

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Deprotection: The BOC and CBZ groups can be removed using specific reagents. BOC deprotection is typically achieved using trifluoroacetic acid (TFA), while CBZ deprotection can be done using hydrogenation with palladium on carbon (Pd/C).

Applications De Recherche Scientifique

Peptide Synthesis

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is primarily utilized as a building block in peptide synthesis. The presence of the BOC (tert-butyloxycarbonyl) and CBZ (carbobenzyloxy) protecting groups allows for the selective introduction of lysine residues into peptide chains while preventing unwanted side reactions with other amino acids. This selectivity is crucial for assembling complex peptides that may be used in therapeutic applications.

Key Features:

- Selective Protection: The dual protection strategy facilitates controlled incorporation of lysine.

- Deprotection Flexibility: After synthesis, the BOC and CBZ groups can be selectively removed under mild conditions, allowing for the release of free amine functionalities necessary for biological activity.

Drug Development

In drug formulation, this compound plays a significant role by enhancing the solubility and stability of active pharmaceutical ingredients. It is particularly useful in the design of prodrugs that improve bioavailability and reduce side effects.

Applications:

- Prodrug Design: The compound can be modified to create prodrugs that are activated in vivo, improving therapeutic efficacy.

- Stability Enhancement: The protecting groups contribute to the overall stability of drug formulations during storage and transport.

Bioconjugation

Bioconjugation involves linking biomolecules such as drugs to antibodies or other proteins to enhance targeting and efficacy in treatments, especially in cancer therapy. This compound serves as a versatile component in these processes.

Advantages:

- Facilitated Conjugation: The tert-butyl ester group allows for efficient coupling reactions with various biomolecules.

- Targeted Delivery Systems: By conjugating drugs to antibodies or peptides, researchers can develop targeted delivery systems that improve therapeutic outcomes.

Protein Engineering

Researchers utilize this compound in protein engineering to modify proteins for enhanced stability and functionality. The ability to introduce lysine residues selectively enables the development of proteins with tailored properties for specific applications.

Research Insights:

- Enhanced Stability: Modifications using this compound can lead to proteins with improved resistance to degradation.

- Functional Improvement: Tailored modifications can enhance the biological activity of therapeutic proteins.

Research in Molecular Biology

This compound is employed in various molecular biology techniques, including studies on protein interactions and enzyme activities. It provides insights into metabolic pathways and cellular processes.

Research Applications:

- Protein Interaction Studies: The compound aids in understanding how proteins interact within cellular environments.

- Enzyme Activity Investigations: It can be used to study enzyme kinetics and mechanisms by providing a controlled environment for reactions.

Data Table: Comparative Analysis of Lysine Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nalpha-Boc-Lysine | Single BOC group on lysine | Simpler structure; less steric hindrance |

| Nalpha,Nepsilon-DiBoc-Lysine | Two BOC groups on lysine | Enhanced stability; more complex deprotection |

| L-Lysine Hydrochloride | Unprotected form of lysine | Highly reactive; lacks protective groups |

| Nalpha,Nepsilon-CBZ-Lysine | CBZ group on epsilon amine | Focused reactivity on epsilon amine |

| Nalpha-BOC-Nepsilon-CBZ-Lysine tert-butyl ester | Dual protection strategy | Flexibility in synthetic applications; stability |

Mécanisme D'action

The mechanism of action of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester primarily involves its role as a protected amino acid derivative. The protective groups (BOC and CBZ) prevent unwanted side reactions during peptide synthesis, ensuring the selective formation of peptide bonds. The compound’s molecular targets include the reactive sites on the lysine residue, which are shielded by the protective groups until they are selectively removed under specific conditions .

Comparaison Avec Des Composés Similaires

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester can be compared with other similar compounds, such as:

Nalpha-BOC-Nepsilon-CBZ-L-Lysine: Similar in structure but lacks the tert-butyl ester group.

Nalpha-BOC-L-Lysine: Contains only the BOC protective group at the alpha position.

Nepsilon-CBZ-L-Lysine: Contains only the CBZ protective group at the epsilon position.

The uniqueness of this compound lies in its dual protective groups and the ester functionality, which provide enhanced stability and versatility in synthetic applications .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYWMUXFBVOTID-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.